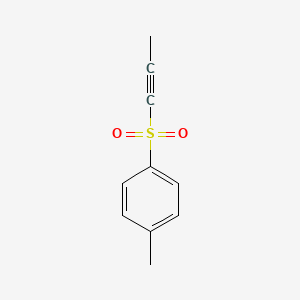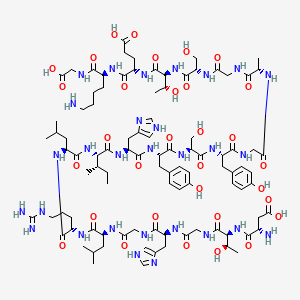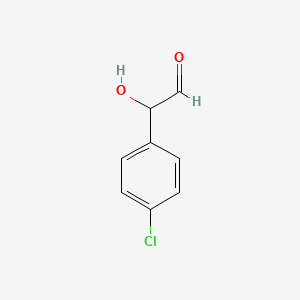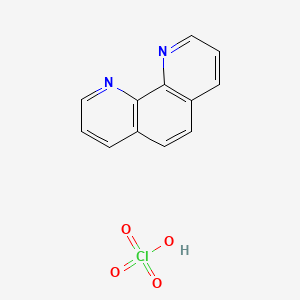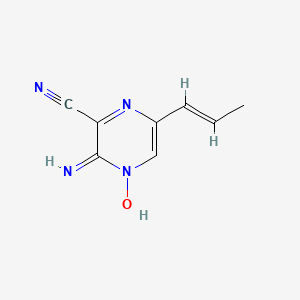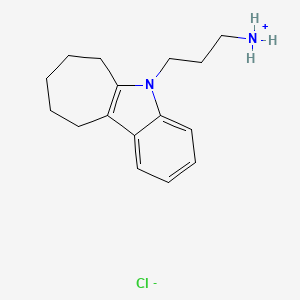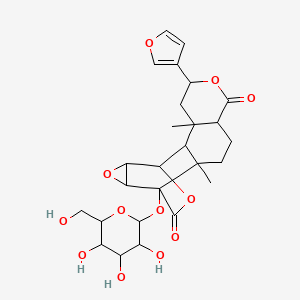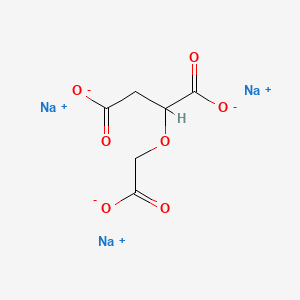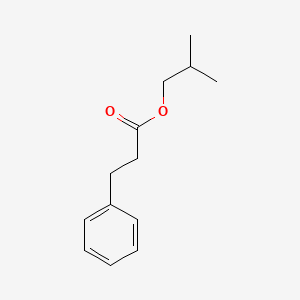
Ammonium, hexamethylenebis(dimethylpropyl-, dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium, hexamethylenebis(dimethylpropyl-, dibromide) is a quaternary ammonium compound known for its antimicrobial properties. It is commonly used in various scientific research applications due to its ability to disrupt microbial cell membranes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ammonium, hexamethylenebis(dimethylpropyl-, dibromide) typically involves the reaction of hexamethylene diamine with dimethylpropylamine in the presence of a brominating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired dibromide compound.
Industrial Production Methods
Industrial production of this compound) follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ammonium, hexamethylenebis(dimethylpropyl-, dibromide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The dibromide groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Ammonium, hexamethylenebis(dimethylpropyl-, dibromide) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in studies involving microbial inhibition and cell membrane disruption.
Medicine: Investigated for its potential use in antimicrobial therapies and disinfectants.
Industry: Utilized in the formulation of antimicrobial coatings and materials.
Mechanism of Action
The compound exerts its effects by targeting microbial cell membranes. The quaternary ammonium groups interact with the lipid bilayer of the cell membrane, leading to disruption and eventual cell lysis. This mechanism makes it effective against a wide range of microorganisms.
Comparison with Similar Compounds
Similar Compounds
- Hexamethylene-bis-[dimethyl-(3-phthalimidopropyl)ammonium]dibromide
- Hexamethylene-bis-[dimethyl-(3-phthalimidopropyl)ammonium]chloride
Uniqueness
Ammonium, hexamethylenebis(dimethylpropyl-, dibromide) is unique due to its specific dibromide groups, which enhance its antimicrobial properties compared to similar compounds with different halide groups.
This compound’s unique structure and properties make it a valuable tool in various scientific and industrial applications.
Properties
CAS No. |
13112-74-8 |
|---|---|
Molecular Formula |
C16H38Br2N2 |
Molecular Weight |
418.3 g/mol |
IUPAC Name |
6-[dimethyl(propyl)azaniumyl]hexyl-dimethyl-propylazanium;dibromide |
InChI |
InChI=1S/C16H38N2.2BrH/c1-7-13-17(3,4)15-11-9-10-12-16-18(5,6)14-8-2;;/h7-16H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
OLLBEGXDOGBAJE-UHFFFAOYSA-L |
Canonical SMILES |
CCC[N+](C)(C)CCCCCC[N+](C)(C)CCC.[Br-].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Furazano[3,4-b]pyrazin-5-ol, 6-amino-](/img/structure/B13739711.png)
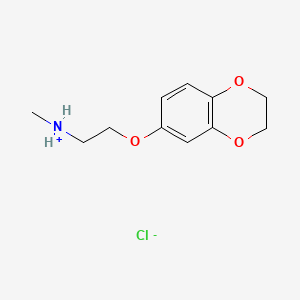
![4-amino-1H-pyrazolo[3,4-d][1,3]thiazine-6-thione](/img/structure/B13739719.png)
